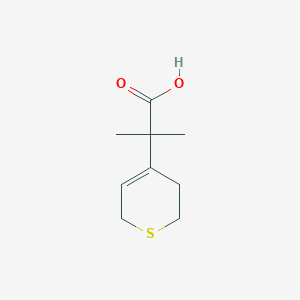

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

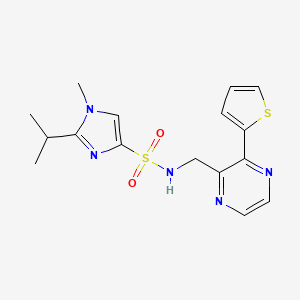

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate, also known as TBEMO, is a synthetic compound that has recently been studied for its potential medicinal applications. TBEMO is a heterocyclic molecule, meaning that it is composed of atoms of more than one element, and is composed of a five-membered ring structure. This compound has been studied for its ability to act as a chiral catalyst, which is the ability to promote the formation of one enantiomer over another in a reaction. Additionally, TBEMO has been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent and its potential to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate and its derivatives are utilized in various synthesis and chemical reaction studies, showcasing their versatility as intermediates in organic synthesis. For instance, the use of zinc in Barbier-type reactions with halogen derivatives led to expected substitution products, highlighting the compound's reactivity in promoting anomalous substitution reactions (Valiullina et al., 2018). This research demonstrates the potential of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives in complex organic synthesis processes, including the formation of new functionalized N-substituted pyrrolidinones through intramolecular Michael type cyclization.

Structural and Molecular Studies

Investigations into the crystal structure of related compounds, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, provide insight into the molecular configurations and interactions of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives (Zou Xia, 2001). These studies are crucial for understanding the compound's behavior in various chemical environments, influencing its application in synthesis and drug design.

Applications in Polymerization and Catalysis

Research on tert-butyl derivatives highlights their role in polymerization processes and as catalysts in organic reactions. The efficiency of tert-alkyl peroxyester initiators in high-pressure ethene polymerization (Buback et al., 2007) and the suppression of β-hydride chain transfer in nickel(II)-catalyzed ethylene polymerization via weak fluorocarbon ligand–product interactions (Weberski et al., 2012) exemplify the potential of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives in enhancing the efficiency and selectivity of polymer production.

Advanced Organic Synthesis Techniques

Innovations in organic synthesis techniques, such as the enantioselective synthesis of bioactive alkaloids using derivatives of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (Passarella et al., 2005), demonstrate the importance of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate in facilitating complex, enantioselective transformations. These methodologies provide pathways for the synthesis of structurally diverse molecules with potential therapeutic applications.

properties

IUPAC Name |

tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWYONDNTDZFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1C(=O)OC(C)(C)C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2802805.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)